1-(2-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde 1-(2-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 956198-10-0
VCID: VC4172149
InChI: InChI=1S/C17H13ClN2O/c1-12-6-8-13(9-7-12)17-14(11-21)10-20(19-17)16-5-3-2-4-15(16)18/h2-11H,1H3
SMILES: CC1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3Cl
Molecular Formula: C17H13ClN2O
Molecular Weight: 296.75

1-(2-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde

CAS No.: 956198-10-0

Cat. No.: VC4172149

Molecular Formula: C17H13ClN2O

Molecular Weight: 296.75

* For research use only. Not for human or veterinary use.

1-(2-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde - 956198-10-0

Specification

CAS No. 956198-10-0
Molecular Formula C17H13ClN2O
Molecular Weight 296.75
IUPAC Name 1-(2-chlorophenyl)-3-(4-methylphenyl)pyrazole-4-carbaldehyde
Standard InChI InChI=1S/C17H13ClN2O/c1-12-6-8-13(9-7-12)17-14(11-21)10-20(19-17)16-5-3-2-4-15(16)18/h2-11H,1H3
Standard InChI Key MROCUPUUSXGKGQ-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3Cl

Introduction

Chemical Identity and Structural Features

The compound’s structure comprises a pyrazole ring substituted at the 1-position with a 2-chlorophenyl group and at the 3-position with a 4-methylphenyl group, while the 4-position bears a formyl (-CHO) functional group. Key identifiers include:

  • IUPAC Name: 3-(4-Methylphenyl)-1-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde

  • SMILES: CC1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CC=C3Cl)C=O

  • InChIKey: YUHLZTUADOSLDX-UHFFFAOYSA-N

The aldehyde group at position 4 enables participation in condensation reactions, such as Knöevenagel or Schiff base formation, making it a valuable intermediate in organic synthesis .

Synthesis Methodologies

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a widely used method for introducing formyl groups into aromatic systems. For pyrazole-4-carbaldehydes, this involves treating a preformed pyrazole intermediate with the Vilsmeier reagent (POCl₃/DMF). Anhydrous conditions are critical to avoid hydrolysis of the iminium intermediate .
Example Protocol :

  • Intermediate Preparation: React phenylhydrazine with substituted acetophenones to form hydrazones.

  • Cyclization: Treat hydrazones with POCl₃/DMF at 80–90°C for 4 hours.

  • Workup: Hydrolyze the intermediate with aqueous NaOH and isolate via column chromatography.
    Yield: 70–85% (depending on substituents) .

Oxidation of Pyrazole Alcohols

Primary alcohols on pyrazole rings can be oxidized to aldehydes using agents like pyridinium chlorochromate (PCC) :

  • Substrate: (1-Substituted-phenyl-1H-pyrazol-3-yl)methanol.

  • Reagent: PCC in dichloromethane (0°C to RT, 8 hours).

  • Purification: Silica gel chromatography (hexane/EtOAc).
    Yield: 55–80% .

Table 1: Comparison of Synthetic Routes

MethodReagentsConditionsYield (%)Reference
Vilsmeier-HaackPOCl₃, DMF80–90°C, 4 h70–85
Alcohol OxidationPCC, CH₂Cl₂RT, 8 h55–80

Spectroscopic Characterization

Infrared (IR) Spectroscopy

  • Aldehyde C=O Stretch: 1661–1718 cm⁻¹ .

  • Aromatic C-H Stretch: 3049–3129 cm⁻¹ .

  • C=N Stretch (Pyrazole): 1597–1598 cm⁻¹ .

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃):

    • Aldehyde proton: δ 9.95–10.11 (s, 1H) .

    • Pyrazole H-5: δ 8.21–8.89 (s, 1H) .

    • Aromatic protons: δ 6.88–8.32 (multiplets) .

  • ¹³C NMR:

    • Aldehyde carbon: δ 182.4–184.4 .

    • Pyrazole C-4: δ 153.8–192.9 .

Mass Spectrometry

  • ESI-MS: m/z 297.1 [M+H]⁺ .

  • Fragmentation: Loss of CO (28 amu) and Cl (35 amu) observed .

Applications and Biological Relevance

Coordination Chemistry

The aldehyde and pyrazole nitrogen atoms enable metal coordination. Copper(II) templates have been used to crystallize related compounds, forming 2D networks via hydrogen bonding .

Organic Synthesis

The aldehyde group participates in condensations:

  • Knöevenagel Reaction: With active methylene compounds (e.g., thiobarbituric acid) to form heterocyclic hybrids .

  • Schiff Base Formation: With amines for sensor or catalyst design .

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